methyl 4-[(3-fluorophenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate methyl 4-[(3-fluorophenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 932301-99-0
VCID: VC4703282
InChI: InChI=1S/C26H22FNO3S/c1-17-8-3-4-10-19(17)16-32-25-23(26(29)30-2)24(21-12-5-6-13-22(21)28-25)31-15-18-9-7-11-20(27)14-18/h3-14H,15-16H2,1-2H3
SMILES: CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C(=C2C(=O)OC)OCC4=CC(=CC=C4)F
Molecular Formula: C26H22FNO3S
Molecular Weight: 447.52

methyl 4-[(3-fluorophenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate

CAS No.: 932301-99-0

Cat. No.: VC4703282

Molecular Formula: C26H22FNO3S

Molecular Weight: 447.52

* For research use only. Not for human or veterinary use.

methyl 4-[(3-fluorophenyl)methoxy]-2-{[(2-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate - 932301-99-0

Specification

CAS No. 932301-99-0
Molecular Formula C26H22FNO3S
Molecular Weight 447.52
IUPAC Name methyl 4-[(3-fluorophenyl)methoxy]-2-[(2-methylphenyl)methylsulfanyl]quinoline-3-carboxylate
Standard InChI InChI=1S/C26H22FNO3S/c1-17-8-3-4-10-19(17)16-32-25-23(26(29)30-2)24(21-12-5-6-13-22(21)28-25)31-15-18-9-7-11-20(27)14-18/h3-14H,15-16H2,1-2H3
Standard InChI Key MYFSMCXPEFNVRV-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C(=C2C(=O)OC)OCC4=CC(=CC=C4)F

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Analysis

The compound features a quinoline backbone (C₉H₇N) substituted with three functional groups:

  • 4-Position: A (3-fluorophenyl)methoxy group (–OCH₂C₆H₄F-3), introducing steric bulk and electronic modulation via the fluorine atom.

  • 2-Position: A [(2-methylphenyl)methyl]sulfanyl group (–SCH₂C₆H₄CH₃-2), contributing hydrophobic interactions and potential metabolic stability.

  • 3-Position: A methyl carboxylate ester (–COOCH₃), enhancing solubility and serving as a synthetic handle for further derivatization.

The molecular formula is C₂₆H₂₁FNO₃S, with a calculated molecular weight of 446.51 g/mol. Its IUPAC name systematically encodes these substituents, ensuring unambiguous identification.

Table 1: Comparative Molecular Properties of Related Quinoline Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC₂₆H₂₁FNO₃S446.513-Fluorophenyl methoxy, 2-methylbenzyl sulfanyl, methyl carboxylate
Vulcanchem VC4570005C₂₆H₂₂FNO₃S447.524-Fluorophenyl methoxy, 3-methylbenzyl sulfanyl, methyl carboxylate
PubChem CID 9901664 C₂₀H₁₆FNO₂321.304-Fluorophenyl, cyclopropyl, methyl carboxylate
Vulcanchem VC11895282C₂₆H₂₁ClFNO₃S482.002-Chloro-6-fluorophenyl methoxy, 3-methylbenzyl sulfanyl, methyl carboxylate

Synthetic Pathways and Optimization

Retrosynthetic Strategy

The synthesis likely follows a modular approach, leveraging established methodologies for quinoline functionalization:

  • Quinoline Core Construction: Employing the Skraup or Doebner-Miller reaction to form the heterocyclic backbone.

  • Etherification at C4: Mitsunobu reaction between 3-fluorobenzyl alcohol and a 4-hydroxyquinoline intermediate, using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

  • Sulfanyl Group Introduction at C2: Nucleophilic substitution of a 2-chloroquinoline precursor with (2-methylphenyl)methanethiol in the presence of a base (e.g., K₂CO₃).

  • Esterification at C3: Methylation of a carboxylic acid intermediate using dimethyl sulfate or methyl iodide under basic conditions .

Critical Reaction Parameters

  • Solvent Selection: Dichloromethane (DCM) or dimethylformamide (DMF) for polar aprotic conditions .

  • Catalysts: Triethylamine (TEA) for acid scavenging; palladium catalysts for potential coupling steps.

  • Temperature Control: Reactions typically proceed at 0–25°C to minimize side product formation .

Table 2: Hypothetical Synthetic Route for the Target Compound

StepReaction TypeReagents/ConditionsIntermediate
1Quinoline formationGlycerol, nitrobenzene, H₂SO₄, 180°C4-Hydroxyquinoline
2Mitsunobu etherification3-Fluorobenzyl alcohol, DEAD, PPh₃, DCM4-(3-Fluorobenzyloxy)quinoline
3ChlorinationPOCl₃, reflux2-Chloro derivative
4Thioether formation(2-Methylphenyl)methanethiol, K₂CO₃2-Sulfanyl intermediate
5EsterificationMethyl iodide, K₂CO₃, acetoneTarget compound

Spectroscopic Characterization and Computational Modeling

Experimental Techniques (Projected Data)

  • ¹H/¹³C NMR: Anticipated signals include:

    • δ 8.5–8.8 ppm (quinoline H-5, H-6, H-7, H-8 aromatic protons).

    • δ 5.2 ppm (OCH₂PhF, singlet, 2H).

    • δ 4.3 ppm (SCH₂PhCH₃, singlet, 2H).

  • HRMS: Expected molecular ion peak at m/z 446.1291 [M+H]⁺.

  • HPLC: Retention time ~12–14 min on C18 column (ACN/H₂O gradient) .

In Silico Predictions

  • LogP (Octanol-Water): Predicted value of 4.2 ± 0.3 (ChemAxon), indicating moderate lipophilicity.

  • Topological Polar Surface Area (TPSA): 75 Ų, suggesting moderate membrane permeability.

Challenges and Future Research Directions

Synthetic Challenges

  • Regioselectivity: Ensuring exclusive functionalization at C2 and C4 positions requires careful protecting group strategies.

  • Stereochemical Control: Potential epoxide intermediates (cf. PubChem CID 71328779 ) may necessitate chiral resolution.

Recommended Studies

  • In Vitro Screening: Prioritize CETP inhibition assays and antimicrobial susceptibility testing.

  • Metabolic Stability: Assess hepatic microsomal clearance to guide lead optimization.

  • Crystallography: Resolve ligand-enzyme co-crystal structures for rational drug design.

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